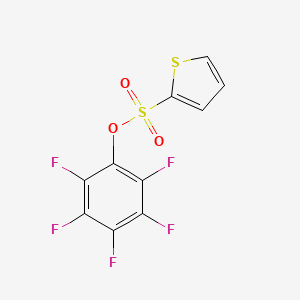

2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate is a chemical compound with the molecular formula C10H3F5O3S2. It is known for its unique structure, which includes a pentafluorophenyl group and a thiophene sulfonate group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate typically involves the reaction of pentafluorophenol with thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities. This would include controlling the temperature, reaction time, and purity of the reagents to achieve a high yield of the desired product .

Análisis De Reacciones Químicas

Types of Reactions

2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate can undergo various chemical reactions, including:

Nucleophilic substitution: The pentafluorophenyl group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack.

Oxidation and reduction: The thiophene ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted thiophenes, while oxidation reactions can produce sulfoxides or sulfones .

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

-

Reagent in Nucleophilic Substitution Reactions :

- Application : It serves as an electrophilic reagent for nucleophilic substitution reactions. The presence of multiple fluorine atoms increases the electrophilicity of the phenyl ring.

- Case Study : In a study on the synthesis of complex organic molecules, the compound was used to introduce thiophene units into larger structures, demonstrating its utility in building diverse molecular architectures.

-

Building Block for Functional Materials :

- Application : It is employed as a building block in the synthesis of functionalized polymers and materials.

- Data Table :

| Material Type | Method of Incorporation | Resulting Property |

|---|---|---|

| Conductive Polymers | Copolymerization with thiophene | Enhanced electrical conductivity |

| Organic Light Emitting Diodes (OLEDs) | Layer deposition using spin-coating | Improved light emission efficiency |

- Fluorinated Ligands in Coordination Chemistry :

- Application : The compound acts as a ligand in coordination complexes due to its electron-withdrawing properties.

- Case Study : Research has shown that complexes formed with transition metals exhibit altered electronic properties, making them suitable for catalysis.

Applications in Material Science

- Development of Sensors :

- Application : Used in the fabrication of chemical sensors due to its high sensitivity to environmental changes.

- Data Table :

| Sensor Type | Detection Mechanism | Sensitivity Level |

|---|---|---|

| Gas Sensors | Fluorescence quenching | Detects low concentrations of gases |

| pH Sensors | Electrochemical response | High sensitivity across pH range |

- Coatings and Surface Modifications :

- Application : The compound is utilized in creating protective coatings with enhanced chemical resistance.

- Case Study : Coatings developed using this compound demonstrated superior durability against corrosive environments compared to traditional coatings.

Mecanismo De Acción

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate involves its interaction with various molecular targets. The pentafluorophenyl group is highly electron-withdrawing, which can influence the reactivity of the thiophene sulfonate group. This makes the compound a versatile intermediate in organic synthesis, capable of participating in a wide range of chemical reactions .

Comparación Con Compuestos Similares

Similar Compounds

- 2,3,4,5,6-Pentafluorophenyl 2-thiophenecarboxylate

- 2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonamide

- 2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonyl chloride

Uniqueness

2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate is unique due to its combination of a highly electron-withdrawing pentafluorophenyl group and a reactive thiophene sulfonate group. This combination imparts distinctive chemical properties, making it a valuable compound in various research and industrial applications .

Actividad Biológica

2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate (CAS No. 663175-91-5) is a fluorinated organic compound known for its unique structural features and potential applications in various scientific fields. Its molecular formula is C10H3F5O3S2, comprising a pentafluorophenyl group and a thiophene sulfonate moiety. This compound has garnered attention for its biological activity, particularly in the development of bioactive molecules and as a probe in biochemical assays.

Synthesis

The synthesis of this compound typically involves the reaction of pentafluorophenol with thiophene-2-sulfonyl chloride. The reaction is conducted under anhydrous conditions using a base like triethylamine to facilitate nucleophilic substitution. The general reaction scheme can be summarized as follows:

- Reactants : Pentafluorophenol + Thiophene-2-sulfonyl chloride

- Conditions : Anhydrous environment, presence of base (triethylamine)

- Product : this compound

The biological activity of this compound can be attributed to its ability to interact with various molecular targets due to the electron-withdrawing nature of the pentafluorophenyl group. This property enhances the reactivity of the thiophene sulfonate group, making it a versatile intermediate in organic synthesis and biological applications.

Biological Activity

Research indicates that this compound can serve as a precursor for synthesizing biologically active molecules. Its potential applications include:

- Anticancer Activity : Initial studies suggest that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines.

- Biochemical Probes : It can be utilized in biochemical assays to study protein interactions and modifications.

Case Studies

- Antiproliferative Studies : In a study evaluating fluorinated compounds for anticancer properties, derivatives of thiophene sulfonates were tested against breast and colon cancer cell lines. Results indicated significant antiproliferative activity correlating with structural modifications involving fluorine substitutions .

- Protein Modification : Research exploring the reactivity of sulfonates with biomolecules highlighted the potential for this compound to modify proteins and nucleic acids. Such modifications could aid in elucidating biomolecular functions and interactions.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,3,4,5,6-Pentafluorophenyl 1-bromoethene-1-sulfonate | C10H3F5BrO3S | Enhanced electrophilicity due to bromine |

| 2-Thiophenesulfonic acid derivatives | Varies | Similar sulfonate group but lacks fluorination |

| Fluorinated aryl compounds | Varies | Broad range of biological activities depending on substituents |

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) thiophene-2-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3F5O3S2/c11-5-6(12)8(14)10(9(15)7(5)13)18-20(16,17)4-2-1-3-19-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFSXUOCIXWUQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3F5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.